molecular formula C10H11NO2S B2777580 [(4-Ethylphenyl)sulfonyl]acetonitrile CAS No. 393802-35-2

[(4-Ethylphenyl)sulfonyl]acetonitrile

Cat. No.: B2777580
CAS No.: 393802-35-2
M. Wt: 209.26
InChI Key: MKSUXLKQMXCBIS-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)sulfonyl]acetonitrile is a chemical compound that has gained significant attention in various fields of research due to its diverse applications. It is characterized by the presence of a sulfonyl group (SO2) linked to an aromatic ring with an ethyl substituent and a nitrile group (CN) attached to the acetonitrile moiety.

Scientific Research Applications

[(4-Ethylphenyl)sulfonyl]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)sulfonyl]acetonitrile would depend on its use. As a chemical intermediate, its mechanism of action would be its chemical reactions .

Safety and Hazards

Like many chemical compounds, [(4-Ethylphenyl)sulfonyl]acetonitrile should be handled with care. It could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The future directions for research on [(4-Ethylphenyl)sulfonyl]acetonitrile would likely involve exploring its potential uses as a chemical intermediate in the synthesis of other compounds. Its properties as a nitrile and a sulfonyl compound make it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 4-ethylbenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethylphenyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfonylacetonitrile
  • Methylsulfonylacetonitrile
  • Benzylsulfonylacetonitrile

Uniqueness

[(4-Ethylphenyl)sulfonyl]acetonitrile is unique due to the presence of the ethyl substituent on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other sulfonylacetonitrile derivatives and can impact its applications in various fields.

Properties

IUPAC Name

2-(4-ethylphenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUXLKQMXCBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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